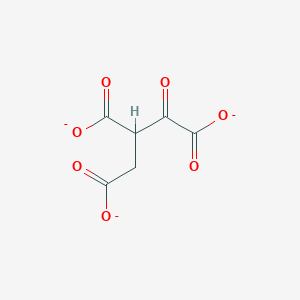
Oxalatosuccinate(3-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalatosuccinate(3-) is a tricarboxylic acid trianion that is the conjugate base of oxalosuccinic acid. It has a role as a fundamental metabolite. It is a conjugate base of an oxalosuccinic acid.
Aplicaciones Científicas De Investigación
Biomedical Applications
Oxalatosuccinate, a derivative of oxalate, is significant in the field of biomedical research. Studies have explored its relevance in conditions like urolithiasis and renal failure. For instance, research has shown that chitosan, which influences the formation of calcium oxalate crystals, can modify the morphology and size of these crystals, impacting their interaction with renal cells, which is crucial in understanding kidney stone formation (Queiroz et al., 2014). Furthermore, the use of probiotics with oxalate-degrading activity has been proposed as a therapeutic approach for hyperoxaluria, a condition with excessive urinary oxalate excretion (Giardina et al., 2014).
Environmental Biotechnology
Oxalate plays a crucial role in geomycology and environmental biotechnology, including bioweathering and the bioremediation of metals and radionuclides. Fungal transformations involving oxalate have applications in these areas, highlighting the significance of oxalate in biotechnological and environmental contexts (Gadd et al., 2014).
Dental Applications
In dentistry, potassium oxalate has been studied for its potential in treating dentin hypersensitivity. A study demonstrated the effectiveness of a 3% potassium oxalate topical application in reducing dentinal hypersensitivity post-subgingival scaling and root planing (Pillon et al., 2004).
Neurological Research
In the context of neurological research, oxaliplatin, a derivative of oxalate, has been shown to induce peripheral neuropathy, a recognized toxicity. The study of oxaliplatin-induced peripheral neuropathy has provided insights into the mechanisms of nerve damage and potential therapeutic approaches (Argyriou et al., 2008).
Electrochemistry
In the field of electrochemistry, lithium difluoro(oxalato)borate has been explored as a functional additive for lithium-ion batteries, indicating the potential of oxalate derivatives in enhancing the performance of energy storage devices (Liu et al., 2007).
Propiedades
Nombre del producto |
Oxalatosuccinate(3-) |
|---|---|
Fórmula molecular |
C6H3O7-3 |
Peso molecular |
187.08 g/mol |
Nombre IUPAC |
1-oxopropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H6O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2H,1H2,(H,7,8)(H,10,11)(H,12,13)/p-3 |
Clave InChI |
UFSCUAXLTRFIDC-UHFFFAOYSA-K |
SMILES canónico |
C(C(C(=O)C(=O)[O-])C(=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



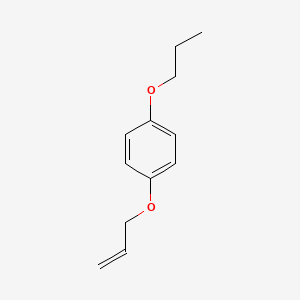
![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10S,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1262735.png)
![2-Cyano-3-(3,5-dimethoxyphenyl)-2-[(3,5-dimethoxyphenyl)methyl]propanoic acid ethyl ester](/img/structure/B1262736.png)


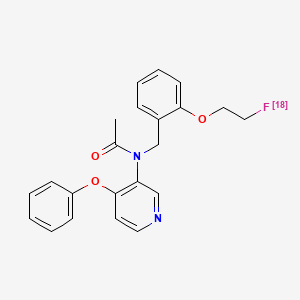

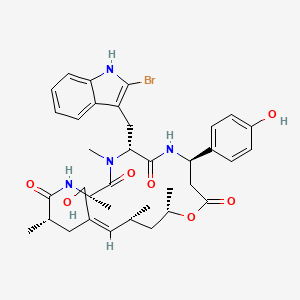

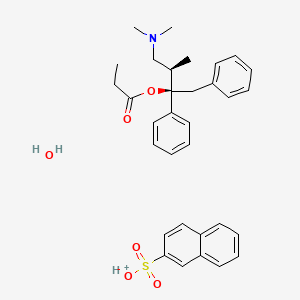
![3,6-bis(dimethylamino)-10-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}acridinium perchlorate](/img/structure/B1262751.png)
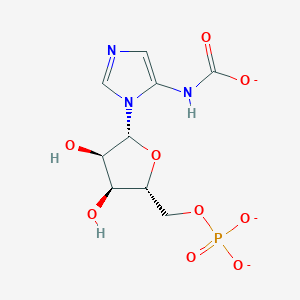
![UDP-2,3-bis[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine](/img/structure/B1262753.png)
![2-methyl-1-{1-[(5-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}propan-2-ol](/img/structure/B1262755.png)